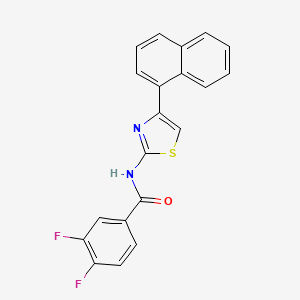
3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H12F2N2OS and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of fluorine atoms, a naphthalene moiety, and a thiazole ring, suggest various mechanisms of action that may contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Naphthalene moiety : A fused bicyclic aromatic hydrocarbon.
- Fluorine substituents : Enhancing lipophilicity and potentially altering biological interactions.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.
Case Study : In a study involving thiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A431. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl and thiazole moieties significantly influenced cytotoxicity .
Antimicrobial Activity
Thiazoles have also been recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Research Findings : In vitro assays revealed that this compound exhibited potent antibacterial activity comparable to standard antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could alter signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to programmed cell death.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Activity Type | Target Organism/Cell Line |
|---|---|---|---|
| This compound | 2.5 | Anticancer | Jurkat Cells |
| Thiazole Derivative A | 5.0 | Anticancer | A431 Cells |
| Thiazole Derivative B | 10.0 | Antimicrobial | Staphylococcus aureus |
| Standard Antibiotic | 8.0 | Antimicrobial | Staphylococcus aureus |
Propiedades
IUPAC Name |
3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2OS/c21-16-9-8-13(10-17(16)22)19(25)24-20-23-18(11-26-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJDNKQNPCLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













